molecular formula C30H33N3O3S B2407922 N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 862826-12-8

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2407922
CAS No.: 862826-12-8
M. Wt: 515.67
InChI Key: ILYIJCCZTCLJPR-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a butylphenyl group, and a methoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Butylphenyl Group: This step involves the formation of an amide bond between the indole derivative and 4-butylphenylamine.

    Thioether Formation:

    Methoxybenzamide Addition: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-((2-((3-(2-naphthyl)-3-oxopropyl)amino)phenyl)thio)acetamide
  • Phenyl boronic acid derivatives

Uniqueness

N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, offering opportunities for novel discoveries and innovations.

Properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3S/c1-3-4-9-22-14-16-23(17-15-22)32-29(34)21-37-28-20-33(26-12-7-5-10-24(26)28)19-18-31-30(35)25-11-6-8-13-27(25)36-2/h5-8,10-17,20H,3-4,9,18-19,21H2,1-2H3,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYIJCCZTCLJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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